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Compound of Interest

Compound Name: Cyclobenzaprine-d6

Cat. No.: B13441106

Executive Summary

Cyclobenzaprine-d6 Hydrochloride (Cyclobenzaprine-d6 HCI) is the stable isotope-labeled
analog of the skeletal muscle relaxant Cyclobenzaprine.[1] Enriched with six deuterium atoms
on the N,N-dimethyl amine moiety, this compound serves as the gold-standard Internal
Standard (IS) for quantifying Cyclobenzaprine in biological matrices (plasma, urine) via LC-
MS/MS. Its physicochemical behavior mirrors the analyte of interest, ensuring precise
correction for matrix effects, extraction efficiency, and ionization variability.

Chemical Identity & Structure

Cyclobenzaprine-d6 HCl is characterized by a tricyclic dibenzocycloheptene ring system
attached to a propyl-amine side chain where the terminal methyl groups are fully deuterated.

Key Identifiers
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Specification

Chemical Name

3-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-
bis(trideuteromethyl)-1-propanamine

hydrochloride

CAS Number

2748492-38-6 (Salt form)

Molecular Formula

Molecular Weight

317.89 g/mol (Free base MW ~281.43 + HCI)

Isotopic Purity

Deuterium enrichment

Appearance

White to off-white crystalline solid

Solubility

Soluble in Methanol, DMSO, Water (>20
mg/mL)

Structural Representation (DOT Visualization)

The following diagram illustrates the chemical connectivity, highlighting the specific location of

the deuterium labels on the dimethylamine group.
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Fig 1. Structural connectivity of Cyclobenzaprine-d6 HCIl showing deuterated methyl groups.

Click to download full resolution via product page

Synthesis & Isotopic Integrity
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The synthesis of Cyclobenzaprine-d6 HCI is designed to prevent "isotopic scrambling”
(exchange of D for H), ensuring the label remains stable during metabolic studies.

Synthetic Pathway

The most robust route involves the nucleophilic substitution of a chloro-propylidene precursor
with high-purity dimethylamine-d6.

Reaction Scheme:

Precursor: 5-(3-chloropropylidene)-5H-dibenzo[a,d]cycloheptene.

Reagent: Dimethylamine-d6 hydrochloride (

) in the presence of a base (e.qg.,

).

Conditions: Heated reflux in acetonitrile or DMF.

Purification: Recrystallization from isopropanol/ether to yield the HCI salt.

Isotopic Stability

» Non-Exchangeable Labels: The deuterium atoms are bonded to carbon (

bonds), which are chemically inert under physiological conditions (pH 1-10).

» Metabolic Tracking: Since the primary metabolic pathway involves N-demethylation, the loss
of a

group allows researchers to track the formation of Norcyclobenzaprine (which would retain
one

group if only one methyl is removed, or lose both).

Analytical Applications (LC-MS/MS)

Cyclobenzaprine-d6 is the industry-standard Internal Standard for bioanalytical assays.[2] It
co-elutes with the analyte but is mass-resolved, compensating for matrix suppression.
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Mass Spectrometry Parameters

The deuterated standard exhibits a mass shift of +6 Da relative to the unlabeled drug (

).
Unlabeled .
Parameter . Cyclobenzaprine-d6 (1S)
Cyclobenzaprine
Precursor lon (Q1) 276.2 282.2

Product lon (Q3)

215.1 (Tropylium core) 215.1 (Tropylium core)
Collision Energy 20-35eV 20-35eV
Retention Time ~2.4 min (Co-eluting) ~2.4 min (Co-eluting)

Note on Fragmentation: The primary transition monitors the cleavage of the amine side chain.
e Unlabeled:

(Loss of neutral dimethylamine side chain, 61 Da).

e Labeled:

(Loss of neutral deuterated dimethylamine side chain, 67 Da).

e Result: The product ion (

215) is identical for both, but the precursor (

282) provides the specificity.

Analytical Workflow Diagram

The following flowchart defines the self-validating LC-MS/MS protocol using Cyclobenzaprine-
dé.
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Fig 2. LC-MS/MS Quantitation Workflow using Cyclobenzaprine-d6 Internal Standard.
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Physicochemical Properties & Handling[2][4]
Key Properties

e pKa: ~8.47 (Amine). The compound is protonated at physiological pH, enhancing solubility in
agueous mobile phases.

e LogP: ~5.2. Highly lipophilic; requires organic solvents (Methanol, Acetonitrile) for stock
preparation.

e Melting Point: 215-218 °C (Decomposes).

Storage & Stability Protocol

To maintain >99% isotopic purity and prevent degradation:
e Storage: Store powder at -20°C under desiccant.
e Solution Stability: Stock solutions (1 mg/mL in Methanol) are stable for 12 months at -80°C.

 Light Sensitivity: Protect from light to prevent photo-oxidation of the double bond (similar to
amitriptyline derivatives).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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